1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and preliminary findings from research studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C22H27N3O4
- Molecular Weight : Approximately 397.475 g/mol
- Key Functional Groups : Urea, pyrrolidinone, ethoxyphenyl, and methoxyphenethyl moieties.
This unique combination of functional groups is believed to influence its biological properties significantly.
Case Studies and Research Findings
A review of available literature reveals several relevant studies:
- Antitumor Activity : In related compounds, structural modifications have been linked to varying levels of antitumor activity. For example, derivatives with similar urea linkages have shown promise in inhibiting tumor cell proliferation . Although direct studies on this specific compound are lacking, its structural analogs suggest potential efficacy against cancer cells.
- Pharmacokinetic Properties : The presence of the ethoxy group enhances lipophilicity, which may improve absorption and distribution in biological systems. This property is crucial for the compound's potential therapeutic applications.
- Safety Profile : Preliminary assessments indicate that compounds with similar structures often exhibit low toxicity while maintaining effective biological activity. This balance is essential for developing safe therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Urea linkage | Enhances binding affinity to targets |
Ethoxy group | Increases lipophilicity |
Methoxy substitution | Potentially modulates receptor interaction |
These insights can guide future modifications to enhance efficacy and reduce side effects.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHADQNEWDEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.